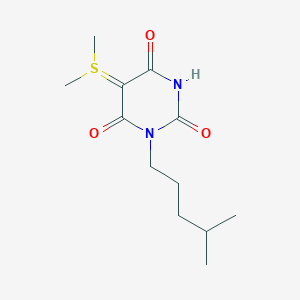![molecular formula C21H17FN6O2 B11511604 7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11511604.png)
7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-FLUOROPHENYL)-1,3-DIMETHYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a pyridinylmethyl group attached to an imidazo[1,2-g]purine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROPHENYL)-1,3-DIMETHYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a suitable purine derivative with a fluorophenyl compound, followed by the introduction of the pyridinylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(4-FLUOROPHENYL)-1,3-DIMETHYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
7-(4-FLUOROPHENYL)-1,3-DIMETHYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-FLUOROPHENYL)-1,3-DIMETHYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorophenyl)-1,3-dimethyl-8-[(pyridin-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- 7-(4-Bromophenyl)-1,3-dimethyl-8-[(pyridin-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Uniqueness
The uniqueness of 7-(4-FLUOROPHENYL)-1,3-DIMETHYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- or bromo-substituted analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C21H17FN6O2 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2,4-dimethyl-6-(pyridin-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H17FN6O2/c1-25-18-17(19(29)26(2)21(25)30)28-12-16(13-6-8-14(22)9-7-13)27(20(28)24-18)11-15-5-3-4-10-23-15/h3-10,12H,11H2,1-2H3 |
InChI Key |
IGHNQOBJKOBLHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide](/img/structure/B11511524.png)
![1-(piperidin-1-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11511527.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11511529.png)
![N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11511541.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,2-dimethylpropan-1-amine](/img/structure/B11511544.png)
![(4E)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11511545.png)
![(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11511566.png)
![N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide](/img/structure/B11511575.png)

![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B11511580.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11511586.png)
![2-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11511587.png)
![N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B11511588.png)
